Satoreotide trizoxetan is a radiopharmaceutical compound primarily utilized in the imaging and treatment of neuroendocrine tumors (NETs). It is a somatostatin receptor antagonist that has shown promise in enhancing the detection and therapeutic targeting of tumors that overexpress somatostatin receptors. The compound is particularly noted for its application in positron emission tomography (PET) imaging, allowing for improved visualization of tumor biology compared to traditional methods.
Satoreotide trizoxetan belongs to a class of compounds known as somatostatin analogs, specifically designed to bind to somatostatin receptors, which are prevalent in various neuroendocrine tumors. The compound is often labeled with gallium-68 for PET imaging, enabling clinicians to assess tumor presence and characteristics non-invasively. Its classification as a radiolabeled peptide makes it a key player in nuclear medicine, particularly in oncological diagnostics and therapeutics.
The synthesis of satoreotide trizoxetan involves several steps, primarily focusing on the conjugation of the peptide with gallium-68. The process typically includes:
The entire process is conducted under stringent conditions to maintain the stability and efficacy of the radiopharmaceutical.
The molecular structure of satoreotide trizoxetan can be described by its complex arrangement of amino acids that mimic natural somatostatin. The specific structure includes:
The spatial arrangement allows for high affinity binding to somatostatin receptors, particularly subtype 2, which is crucial for its diagnostic and therapeutic applications.
Satoreotide trizoxetan undergoes several chemical reactions during its synthesis and application:
These reactions are critical for ensuring that satoreotide trizoxetan functions effectively as both an imaging agent and therapeutic tool.
The mechanism of action of satoreotide trizoxetan involves its binding affinity for somatostatin receptors on neuroendocrine tumors:
This dual functionality enhances both diagnostic accuracy and therapeutic efficacy against NETs.
These properties are essential for ensuring that satoreotide trizoxetan can be safely administered to patients while retaining its efficacy.
Satoreotide trizoxetan has significant applications in both diagnostics and therapeutics:
Satoreotide trizoxetan (formerly known as JR11, IPN01070, or OPS202) exhibits distinct binding kinetics to Somatostatin Receptor Subtype 2. As a high-affinity antagonist, it binds to both active and inactive conformational states of Somatostatin Receptor Subtype 2, enabling access to a larger receptor pool than agonists. In vitro saturation binding assays using human tumor membranes demonstrate that satoreotide trizoxetan recognizes nearly twice the number of Somatostatin Receptor Subtype 2 sites compared to agonists like [¹⁷⁷Lu]Lu-DOTA-TATE. Specifically, the mean maximum binding capacity (B<0xE2><0x82><0xBA><0xE2><0x82><0xAC>) for satoreotide trizoxetan is 3,210 ± 220 fmol/mg protein versus 1,790 ± 600 fmol/mg protein for [¹⁷⁷Lu]Lu-DOTA-TATE [8]. Its dissociation constant (K<0xE2><0x82><0xAC>) of 0.088 ± 0.01 nM reflects subnanomolar affinity, which is ~5.5-fold higher than that of [¹⁷⁷Lu]Lu-DOTA-TATE (0.48 ± 0.2 nM) [8].
The kinetic profile is characterized by slow dissociation, with an in vivo dissociation half-life exceeding 6 hours in xenograft models. This prolonged binding is attributed to strong hydrophobic interactions between the antagonist’s DOTA-chelated radiometal complex and Somatostatin Receptor Subtype 2’s extracellular loops [7].
Table 1: Comparative Somatostatin Receptor Subtype 2 Binding Parameters of Satoreotide Trizoxetan vs. Agonist
| Compound | B<0xE2><0x82><0xBA><0xE2><0x82><0xAC> (fmol/mg protein) | K<0xE2><0x82><0xAC> (nM) | Receptor States Bound |
|---|---|---|---|
| Satoreotide trizoxetan | 3,210 ± 220 | 0.088 ± 0.01 | Active + Inactive |
| [¹⁷⁷Lu]Lu-DOTA-TATE | 1,790 ± 600 | 0.48 ± 0.2 | Active only |
A paradigm-shifting characteristic of satoreotide trizoxetan is its minimal internalization upon Somatostatin Receptor Subtype 2 binding. Quantitative autoradiography of human neuroendocrine tumor slices shows that radiolabeled satoreotide trizoxetan remains >80% membrane-bound even after 4 hours of incubation, whereas agonists like [⁶⁸Ga]Ga-DOTATOC undergo rapid clathrin-dependent internalization (>90% within 30 minutes) [7]. This difference arises because satoreotide trizoxetan stabilizes Somatostatin Receptor Subtype 2 in a conformation that does not recruit β-arrestins—proteins essential for clathrin-coated pit formation and receptor endocytosis [3] [7].
The lack of internalization paradoxically enhances tumor retention of satoreotide trizoxetan. Without vesicular sequestration, the antagonist remains accessible for repeated binding events. In AR42J xenografts, tumor uptake of [¹⁷⁷Lu]Lu-satoreotide tetraxetan (the therapeutic counterpart) at 96 hours post-injection is 3.5 MBq/g, tripling the uptake of [¹⁷⁷Lu]Lu-DOTA-TATE (1.0 MBq/g) despite identical administered activities [8].
Table 2: Internalization and Cellular Trafficking Profiles
| Property | Satoreotide Trizoxetan (Antagonist) | Somatostatin Receptor Subtype 2 Agonists (e.g., DOTATATE) |
|---|---|---|
| β-arrestin recruitment | Absent | Robust |
| Clathrin-mediated endocytosis | <5% internalized in 4 hours | >90% internalized in 30 minutes |
| Subcellular localization | Plasma membrane | Early endosomes → lysosomes |
| Tumor retention (96h p.i.) | 3.5 MBq/g (AR42J xenografts) | 1.0 MBq/g (AR42J xenografts) |
Satoreotide trizoxetan’s antagonism functionally inhibits basal Somatostatin Receptor Subtype 2 signaling. In cells expressing high Somatostatin Receptor Subtype 2 density, satoreotide trizoxetan displaces endogenous somatostatin, preventing constitutive G<0xE2><0x82><0xAC><0xE2><0x85><0xBD> protein activation and downstream adenylate cyclase suppression. This results in elevated intracellular cAMP levels, contrasting with the cAMP suppression induced by agonists [7].
Notably, satoreotide trizoxetan also modulates ligand-independent signaling pathways:
The chemical identity of the chelator and radiometal critically modulates satoreotide trizoxetan’s Somatostatin Receptor Subtype 2 affinity. DOTA-conjugated satoreotide (chelating ¹⁷⁷Lu or ⁶⁸Ga) exhibits lower Somatostatin Receptor Subtype 2 affinity (K<0xE2><0x82><0xAC> = 4.9 nM) than NODAGA-conjugated variants (K<0xE2><0x82><0xAC> = 1.3 nM) due to steric hindrance from the larger DOTA macrocycle [7]. The radiometal’s charge and ionic radius further influence binding:
Table 3: Chelator-Radiometal Effects on Somatostatin Receptor Subtype 2 Affinity
| Chelator-Radiometal Complex | Net Charge | Somatostatin Receptor Subtype 2 K<0xE2><0x82><0xAC> (nM) | Key Pharmacologic Effect |
|---|---|---|---|
| Ga-68-DOTA-satoreotide | +1 | 4.9 | Reduced tumor uptake |
| Ga-68-NODAGA-satoreotide | 0 | 1.3 | Higher tumor-to-liver ratios |
| Lu-177-DOTA-satoreotide | +1 | 0.088 | Optimal therapeutic retention |
| Cu-64-NODAGA-satoreotide | 0 | 0.5 | Prolonged tumor retention (>24 hours) |
These structure-activity relationships underscore that satoreotide trizoxetan’s efficacy as a theranostic agent is not solely peptide-mediated but co-determined by its radiometal-chelate chemistry [7] [8].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0